molecular formula C19H19NO4Se B13135575 Fmoc-3-(Methylseleno)-Ala-OH

Fmoc-3-(Methylseleno)-Ala-OH

Cat. No.: B13135575
M. Wt: 404.3 g/mol
InChI Key: BESNQDBUEAXMQH-KRWDZBQOSA-N
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Description

Fmoc-3-(Methylseleno)-Ala-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is a modified form of alanine where the methyl group is replaced by a methylseleno group. This compound is used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(Methylseleno)-Ala-OH typically involves the protection of the amino group of alanine with the Fmoc group, followed by the introduction of the methylseleno group. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The methylseleno group can be introduced using methylselenol in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Fmoc-3-(Methylseleno)-Ala-OH undergoes various chemical reactions including oxidation, reduction, and substitution. The Fmoc group can be removed under basic conditions using piperidine, while the methylseleno group can undergo oxidation to form selenoxide .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Fmoc-3-(Methylseleno)-Ala-OH involves its incorporation into peptides and proteins. The methylseleno group can undergo redox reactions, which can affect the structure and function of the peptides and proteins. The Fmoc group serves as a protecting group during synthesis and is removed under basic conditions .

Comparison with Similar Compounds

Uniqueness: Fmoc-3-(Methylseleno)-Ala-OH is unique due to the presence of the methylseleno group, which imparts distinct redox properties. This makes it valuable for studying the role of selenium in biological systems and for developing selenium-containing drugs .

Properties

Molecular Formula

C19H19NO4Se

Molecular Weight

404.3 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylselanylpropanoic acid

InChI

InChI=1S/C19H19NO4Se/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1

InChI Key

BESNQDBUEAXMQH-KRWDZBQOSA-N

Isomeric SMILES

C[Se]C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C[Se]CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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